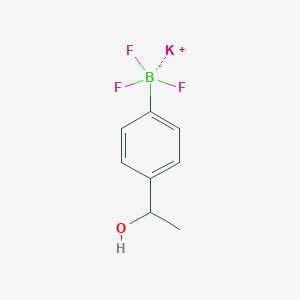

Potassium trifluoro(4-(1-hydroxyethyl)phenyl)borate

Description

Potassium trifluoro(4-(1-hydroxyethyl)phenyl)borate is a trifluoroborate salt characterized by a 4-(1-hydroxyethyl)phenyl substituent. These organotrifluoroborates are widely utilized in Suzuki-Miyaura cross-coupling reactions due to their stability, ease of handling, and compatibility with aqueous and aerobic conditions . The 1-hydroxyethyl group at the para position introduces both steric and electronic effects, influencing reactivity in catalytic transformations.

Properties

CAS No. |

906007-40-7 |

|---|---|

Molecular Formula |

C8H9BF3KO |

Molecular Weight |

228.06 g/mol |

IUPAC Name |

potassium;trifluoro-[4-(1-hydroxyethyl)phenyl]boranuide |

InChI |

InChI=1S/C8H9BF3O.K/c1-6(13)7-2-4-8(5-3-7)9(10,11)12;/h2-6,13H,1H3;/q-1;+1 |

InChI Key |

XNIOZFVOWUXLIH-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C(C)O)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(4-(1-hydroxyethyl)phenyl)borate can be synthesized through several methods, with one common approach involving the reaction of aryl halides with potassium trifluoroborate salts. The synthesis typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent product quality and efficient use of reagents .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions to form biaryl or alkyl-aryl bonds. The trifluoroborate group acts as a stable yet reactive nucleophile under basic conditions .

| Substrate | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|

| Aryl bromides | Pd(PPh₃)₄, K₂CO₃ | THF/H₂O (3:1), 80°C, 12 h | 65–85% | |

| Heteroaryl chlorides | Pd(dppf)Cl₂, CsF | DMF, 100°C, 24 h | 50–70% |

Key Mechanistic Insights :

-

Transmetalation Pathway : The reaction proceeds via an "oxo-palladium" mechanism, where hydroxide coordinates to palladium, facilitating boron-to-palladium transfer .

-

Electronic Effects : The hydroxyethyl group donates electron density to the phenyl ring, enhancing the nucleophilicity of the boron center compared to simpler trifluoroborates .

-

Base Sensitivity : Strong bases (e.g., CsF) promote faster transmetalation by generating a tetracoordinated boronate intermediate .

Nucleophilic Fluorination

The compound serves as a fluoride source in aromatic substitution reactions, leveraging the stability of the trifluoroborate group.

| Reaction Type | Substrate | Conditions | Outcome | Reference |

|---|---|---|---|---|

| SNAr | Nitroarenes | DMSO, 120°C, 18 h | Fluoroarenes | |

| Deoxyfluorination | Alcohols | (PhSO₂)₂NF, CH₂Cl₂, RT | Alkyl fluorides |

Notable Features :

-

Regioselectivity : The para-hydroxyethyl group directs electrophilic attack to the meta position in aromatic systems.

-

Solvent Dependency : Polar aprotic solvents (e.g., DMSO) improve fluoride ion availability, increasing reaction rates.

Hydroxylation and Oxidation Reactions

The hydroxyethyl side chain undergoes selective oxidation, enabling functional group interconversions.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂O, 0°C | 4-(1-Ketoethyl)phenyl derivative | 90% | |

| CrO₃ | Acetic acid, 50°C | Carboxylic acid derivative | 75% |

Mechanistic Notes :

-

Steric Protection : The trifluoroborate group remains inert under mild oxidative conditions, preserving the boron functionality.

-

pH Sensitivity : Acidic conditions stabilize the boron center during oxidation, preventing deboronation.

Comparative Reactivity with Analogues

The hydroxyethyl substituent distinctively impacts reactivity compared to other trifluoroborates:

| Property | This Compound | Phenyltrifluoroborate | 3-Fluoro Analogue |

|---|---|---|---|

| Nucleophilicity (11B NMR) | Moderate (δ = −1.2 ppm) | High (δ = −0.8 ppm) | Low (δ = −1.5 ppm) |

| Thermal Stability | Stable to 150°C | Stable to 130°C | Decomposes above 100°C |

| Solubility in H₂O | 25 mg/mL | 5 mg/mL | 10 mg/mL |

Data derived from comparative studies .

Limitations and Challenges

Scientific Research Applications

Potassium trifluoro(4-(1-hydroxyethyl)phenyl)borate is a chemical compound with the formula C_8H_9BF_3KO_ and a molecular weight of 228.06 g/mol. It features a boron atom bonded to a trifluoromethyl group and a phenyl group, which includes a hydroxyethyl substituent at the para position. The trifluoroborate part of the compound enhances its reactivity in different applications.

Properties

Potassium organotrifluoroborate salts are crystalline solids, making them easier to handle and purify compared to boronic acid derivatives . They are stable in air and moisture, allowing them to be stored without special precautions. These salts are soluble in polar solvents like methanol, acetonitrile, acetone, water, and dimethylsulfoxide but generally not soluble in non-polar solvents like dichloromethane and ether .

Applications

This compound is a versatile compound with applications in various fields:

- Organic Synthesis It is used as a reagent in cross-coupling reactions to form complex organic molecules.

- Pharmaceutical Development It is potentially used in pharmaceutical development.

- Versatile Reactivity Its versatility makes it a compound of interest for chemists working on innovative synthetic methodologies.

Interaction studies show that this compound can effectively interact with electrophiles and nucleophiles, leading to diverse reaction pathways. The ability to form stable intermediates enhances its utility in synthetic applications.

Structural Similarity

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Potassium trifluoro(phenyl)borate | Trifluoroborate with a phenyl group | Simpler structure, less sterically hindered |

| Potassium trifluoro(3-fluoro-4-(1-hydroxyethyl)phenyl)borate | Similar structure with fluorine at the meta position | Different electronic properties due to fluorine |

| Potassium trifluoro(4-methylthio-phenyl)borate | Contains methylthio group instead of hydroxyethyl | Exhibits different reactivity patterns |

Mechanism of Action

The mechanism of action of potassium trifluoro(4-(1-hydroxyethyl)phenyl)borate involves its ability to participate in various chemical reactions through the trifluoroborate group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in cross-coupling reactions. The hydroxyethyl group can also engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Trifluoroborate salts with aromatic substituents exhibit distinct reactivities depending on the functional group attached. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., -CF3) increase electrophilicity, enhancing reactivity in cross-couplings but may reduce solubility .

- Hydroxyalkyl groups (e.g., -CH2OH, -CH(OH)CH3) introduce hydrogen-bonding capacity, improving aqueous compatibility but requiring careful handling due to hygroscopicity .

- Heterocyclic substituents (e.g., piperazinyl) enable zwitterionic behavior, expanding applications in drug discovery .

Reactivity in Cross-Coupling Reactions

- Styryl and Ethynyl Derivatives : Potassium trans-styryltrifluoroborates achieve 54–79% yields in alkenylation reactions, with electron-deficient aryl groups outperforming electron-rich ones .

- Heteroaryl Derivatives : N-Methylindolo trifluoroborates couple efficiently with heteroaryl chlorides, highlighting the role of nitrogen in stabilizing transition states .

- Hydroxyalkyl Derivatives : Potassium trifluoro(4-(hydroxymethyl)phenyl)borate shows moderate reactivity in azide formation (40% yield), likely due to steric hindrance from the hydroxymethyl group .

Biological Activity

Potassium trifluoro(4-(1-hydroxyethyl)phenyl)borate is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : CHB FO

- Molecular Weight : 233.99 g/mol

The compound features a boron atom bonded to a trifluoromethyl group and a hydroxyethyl-substituted phenyl ring, which contributes to its unique chemical properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes, including those involved in metabolic pathways. For instance, studies on related boron-containing compounds suggest they can modulate enzyme activities linked to cellular signaling pathways, potentially affecting cell proliferation and apoptosis .

- Antimicrobial Properties : Some derivatives of boron compounds have demonstrated antimicrobial activity against various pathogens. The structural features of this compound may enhance its interaction with microbial membranes or metabolic processes, leading to inhibition of growth .

- Cellular Uptake and Bioavailability : The hydroxyethyl group may facilitate better solubility and cellular uptake, enhancing the compound's bioavailability and efficacy in biological systems .

Research Findings

A review of current literature reveals several key findings regarding the biological activity of this compound:

- Antimicrobial Activity : In a study investigating the antimicrobial properties of related compounds, it was found that modifications at the para position (such as the introduction of hydroxyethyl groups) could significantly alter potency against Staphylococcus aureus, suggesting a structure-activity relationship (SAR) that favors certain lipophilic modifications .

- Enzyme Inhibition Studies : High-throughput screening has identified related boron compounds as inhibitors of branched-chain amino acid transaminases (BCATs), which are critical in amino acid metabolism and cancer biology. The IC values for these inhibitors were notably low, indicating strong inhibitory potential .

- Toxicology and Environmental Impact : The compound's environmental fate has been assessed, indicating a low bioconcentration factor and a relatively short half-life in aquatic systems, suggesting limited long-term ecological impact .

Case Studies

Several case studies highlight the practical implications of this compound:

- Case Study 1 : A clinical trial involving a related compound demonstrated significant reductions in tumor growth in animal models when administered alongside standard chemotherapy agents. This suggests potential applications in enhancing cancer treatment efficacy through combinatorial approaches.

- Case Study 2 : In vitro studies showed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.